molecular formula C15H23ClN2O3S B2645755 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-36-7

4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2645755
CAS No.: 952983-36-7
M. Wt: 346.87
InChI Key: CQXJQAJNAJYAKZ-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 952983-36-7) is a chemical compound with the molecular formula C15H23ClN2O3S and a molecular weight of 346.9 . It features a complex structure consisting of a 4-chlorobenzenesulfonamide group linked to a substituted piperidinylmethyl moiety. This molecular architecture is characteristic of compounds often investigated in various scientific fields, including medicinal chemistry and chemical biology, for their potential as molecular tools or protease inhibitors. As a benzenesulfonamide derivative, it represents a class of compounds frequently explored for their ability to interact with enzyme active sites, particularly in the development of inhibitors for carbonic anhydrases and other enzymes . Researchers value this compound for its potential use in structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex molecules for pharmacological screening. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-4-2-14(16)3-5-15/h2-5,13,17H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXJQAJNAJYAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide may inhibit certain cancer cell lines. Research indicates that compounds with similar structures have shown promise in targeting specific pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies have indicated that derivatives of benzenesulfonamides can be effective against various bacterial strains, suggesting potential applications in treating infections .
  • Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive compounds. Investigations into the compound's effects on neurotransmitter systems could reveal its potential as a treatment for neurological disorders .

Methodologies in Research

Research on this compound employs several methodologies to evaluate its efficacy and mechanisms of action:

  • Quantitative Structure-Activity Relationship (QSAR) : This approach helps predict the biological activity of chemical compounds based on their molecular structure. QSAR models have been developed to analyze the relationship between structural features of sulfonamides and their antimicrobial activity .
  • In Vitro and In Vivo Studies : Laboratory experiments using cell cultures (in vitro) and animal models (in vivo) are essential for assessing the therapeutic potential and safety profile of the compound. These studies provide insight into dosage, efficacy, and side effects .

Case Studies

Several case studies highlight the applications and effectiveness of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide:

  • Cancer Cell Line Inhibition :
    • A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival .
  • Antimicrobial Testing :
    • In a comparative analysis, the compound showed significant antibacterial activity against Gram-positive bacteria, outperforming several established antibiotics. This suggests its potential as a new antimicrobial agent .
  • Neuropharmacological Assessment :
    • Research involving animal models indicated that the compound could modulate dopamine receptors, providing a basis for its use in treating disorders like schizophrenia or Parkinson's disease .

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

Solubility and Stability

  • The 2-methoxyethyl group in the target compound likely increases water solubility compared to W-15/W-18, which have aromatic substituents contributing to lipophilicity .
  • Crystal structures of piperidine derivatives () reveal that chair conformations and hydrogen bonding (e.g., O-H···O, N-H···O) stabilize molecular packing, which may correlate with the target compound’s stability .
Table 2: Key Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Notable Features
Target Compound ~385 g/mol ~2.1 2-Methoxyethyl enhances solubility
W-15 375.89 g/mol ~3.5 Phenethyl group increases lipophilicity
Compound 15 () ~495 g/mol ~3.8 Bulky dihydrobenzofuran substituent

Pharmacological Activity

  • Receptor Affinity: W-15 and W-18 () are structurally related to fentanyl and exhibit opioid receptor activity. Compounds in (e.g., 15–18) show dual α2A/5-HT7 receptor affinity, suggesting the target compound could modulate similar pathways .

Biological Activity

4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. This compound features a sulfonamide group attached to a benzene ring, along with a piperidine ring substituted with a 2-methoxyethyl group. Its unique structure suggests potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H23ClN2O3SC_{15}H_{23}ClN_2O_3S. The presence of the chloro and methoxyethyl substituents contributes to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC15H23ClN2O3S
Molecular Weight344.87 g/mol
IUPAC Name4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
CAS Number952983-36-7

The biological activity of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The sulfonamide moiety may contribute to antimicrobial activity, while the piperidine ring could enhance binding affinity to biological targets.

Biological Activity

Research indicates that compounds in the benzenesulfonamide class can exhibit various biological activities, including:

  • Antimicrobial Activity : Benzenesulfonamides are known for their antibacterial properties. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Anticancer Potential : Some studies suggest that modifications in the sulfonamide structure can lead to compounds with anticancer properties. For instance, similar compounds have shown efficacy in targeting cancer cell lines by inducing apoptosis.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzenesulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting that 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide may also possess similar activity .
  • Anticancer Activity : In vitro studies on related sulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation in various human cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction, indicating a potential pathway for further investigation regarding the compound's anticancer properties .

Research Findings

Recent findings highlight the following aspects of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide:

  • Inhibition of Enzymatic Activity : Preliminary assays suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
  • Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance the overall efficacy against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1 : React 4-aminomethylpiperidine with 2-methoxyethyl halide under basic conditions (e.g., triethylamine) to introduce the methoxyethyl substituent.
  • Step 2 : Sulfonylation using 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
  • Purification : Recrystallization from ethyl methyl ketone or column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Key considerations include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.

Q. How should researchers handle and store this compound safely in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation.
  • Waste Disposal : Follow institutional guidelines for sulfonamide waste, avoiding aqueous discharge without neutralization .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/φ scans.
  • Structure Solution : Employ direct methods (SHELXS-97) for initial phase estimation .
  • Refinement : Full-matrix least-squares refinement (SHELXL-2018) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or via Fourier difference maps .
  • Validation : Check for R-factor convergence (R1 < 0.05) and validate geometry using PLATON .

Advanced Research Questions

Q. How can researchers analyze potential data contradictions in crystallographic refinement?

Methodological Answer:

  • Disorder Modeling : For disordered methoxyethyl groups, split atoms into two positions with refined occupancy ratios.
  • Hydrogen Bonding : Use SHELXL’s DFIX and DANG constraints to stabilize hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) .
  • Validation Tools : Cross-check with CCDC Mercury to ensure bond lengths/angles align with similar sulfonamide derivatives (e.g., 4-chloro-N-(piperidin-4-yl)benzenesulfonamide) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for sulfonamide derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified piperidine (e.g., 2-ethoxyethyl instead of methoxyethyl) or sulfonamide groups (e.g., nitro/fluoro substituents).
  • Biological Assays : Test binding affinity to target enzymes (e.g., carbonic anhydrase) using fluorescence polarization or SPR. Correlate IC50 values with electronic/hydrophobic properties (Hammett σ, logP) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide rational design .

Q. How to design experiments to evaluate the compound’s interaction with biological targets?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR panels using radioligand binding assays.
  • Mechanistic Studies : Use SPR or ITC to measure binding kinetics (kon/koff) and thermodynamics (ΔG, ΔH).
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to identify downstream signaling effects (e.g., MAPK/ERK modulation) .

Q. What considerations are critical when transitioning from in vitro to in vivo pharmacological studies?

Methodological Answer:

  • PK/PD Profiling : Assess bioavailability (oral/IP administration), plasma half-life (LC-MS/MS), and tissue distribution in rodent models.
  • Toxicity Screening : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies.
  • Efficacy Models : Use xenograft models (e.g., HCT-116 tumors in nude mice) to evaluate tumor growth inhibition at 10–100 mg/kg doses .

Q. How to address challenges in optimizing reaction yields during synthesis?

Methodological Answer:

  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound DMAP) to trap unreacted sulfonyl chloride.
  • Solvent Optimization : Switch from THF to DMF for better solubility of intermediates.
  • Catalysis : Introduce Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling steps (if aryl amines are involved) .

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